molecular formula C27H26N2O4 B2478754 6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one CAS No. 850824-74-7

6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one

Cat. No.: B2478754
CAS No.: 850824-74-7
M. Wt: 442.515
InChI Key: HXRUWPWCBPRHEV-UHFFFAOYSA-N
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Description

6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the Pechmann condensation reaction, where phenolic compounds react with β-ketoesters in the presence of a strong acid catalyst . The reaction conditions often require elevated temperatures and anhydrous environments to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its piperazine moiety, in particular, contributes to its potential as a versatile pharmacophore .

Properties

IUPAC Name

6-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-32-22-9-7-21(8-10-22)29-13-11-28(12-14-29)18-20-15-27(31)33-26-17-23(25(30)16-24(20)26)19-5-3-2-4-6-19/h2-10,15-17,30H,11-14,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRUWPWCBPRHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=CC(=C(C=C34)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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